17-Amino-5alpha-androstan-11-ol
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Overview
Description
17beta-Amino-5alpha-androstan-11beta-ol is an aza-steroid.
Scientific Research Applications
Neuroendocrinology and Brain Function
- Androgen Metabolites and Brain Targets : Research indicates that androgen metabolites, such as dihydrotestosterone (DHT) derivatives, play significant roles in modulating stress responses and brain function. These metabolites interact with estrogen receptors, influencing gene expression related to stress and cognition, emphasizing the importance of understanding androgen and estrogen balance in neurobiological processes (Handa, Pak, Kudwa, Lund, & Hinds, 2008).
Seizure Processes and Neuroprotection
- Androgens and Seizure Modulation : Androgens, including testosterone and its metabolites, have been studied for their effects on seizure processes. The hippocampus, a critical region for seizure disorders, is a target for androgen action. Research demonstrates that androgens may have protective effects against seizures, suggesting a complex interaction between hormonal activity and neuronal excitability (Rhodes & Frye, 2004).
Therapeutic Applications and Mechanisms
- Steroidal Inhibitors of CYP17A1 : Steroidal inhibitors targeting CYP17A1 have been explored for their anti-cancer properties. This review discusses recent advances in understanding the structure, function, and potential therapeutic applications of CYP17A1 inhibitors, highlighting their role in developing new anti-cancer agents (Latysheva & Misharin, 2018).
Properties
CAS No. |
5668-07-5 |
---|---|
Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
(5R,8S,9S,10S,11S,13S,14S,17S)-17-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-11-ol |
InChI |
InChI=1S/C19H33NO/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(20)19(14,2)11-15(21)17(13)18/h12-17,21H,3-11,20H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |
InChI Key |
OMKYOYBEVIPBMI-YISWTCPOSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4N)C)O |
SMILES |
CC12CCCCC1CCC3C2C(CC4(C3CCC4N)C)O |
Canonical SMILES |
CC12CCCCC1CCC3C2C(CC4(C3CCC4N)C)O |
5668-07-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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